Lopobutan

説明

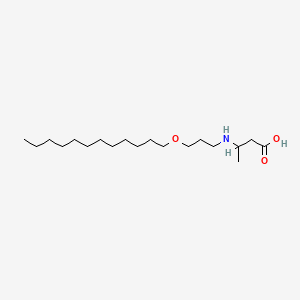

Chemical Profile: Lopobutan (INN: lopobutan) is a synthetic beta-aminobutyric acid derivative classified as a racemic chemical compound.

Its mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with essential enzymatic pathways, though detailed pharmacological data are yet to be published .

特性

IUPAC Name |

3-(3-dodecoxypropylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-3-4-5-6-7-8-9-10-11-12-15-23-16-13-14-20-18(2)17-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWPGZSCOZMERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCNC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984311 | |

| Record name | 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-30-5 | |

| Record name | Lopobutan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOPOBUTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6IE0KAZ8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

ロポブタンは、一連の有機反応によって合成することができます。主な合成経路には、塩基性条件下での3-アミノブタン酸 と3-ドデシルオキシプロピルブロミド の反応が含まれます。この反応は通常、ジメチルホルムアミド (DMF) などの溶媒と、炭酸カリウム (K2CO3) などの塩基を必要とします。 反応は、目的の生成物の生成を促進するために高温で行われます .

工業生産方法

ロポブタンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、工業用反応器と最適化された反応条件の使用が含まれます。最終生成物は、結晶化 またはクロマトグラフィー などの技術を使用して精製され、工業規格を満たします。

化学反応の分析

反応の種類

ロポブタンは、以下を含む様々な化学反応を起こします。

酸化: ロポブタンは、 や などの酸化剤を使用して酸化することができます。

還元: 還元反応は、 や などの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中水素化ホウ素ナトリウム。

置換: 塩基の存在下でのハロアルカン。

主要な生成物

酸化: カルボン酸の生成。

還元: アルコールの生成。

置換: 置換アミノ酸の生成。

科学的研究の応用

Research on the compound "Lopobutan" is currently limited in publicly accessible literature. However, based on the context of similar compounds and their applications, this article will explore potential applications, relevant studies, and insights into its use in various scientific fields.

Pharmacological Applications

Anticancer Activity : Similar compounds have been studied for their potential in cancer treatment. For example, derivatives of piperazine have shown promise against various cancer cell lines, including lung and colon cancers . Research into Lopobutan could explore its efficacy as an anticancer agent through similar mechanisms.

Analgesic Properties : Compounds with structural similarities to Lopobutan may exhibit analgesic effects. Investigating its interaction with pain pathways could yield valuable insights for pain management therapies.

Agricultural Uses

Pesticidal Properties : Many synthetic compounds are evaluated for their ability to control pests and diseases in crops. If Lopobutan possesses similar properties, it could be developed as a biopesticide or fungicide, contributing to sustainable agricultural practices.

Herbicide Development : The potential for herbicidal activity could also be explored, particularly if Lopobutan interacts with plant growth regulators or metabolic pathways in weeds.

Material Science

Surface Modification : The compound may find applications in material science, particularly in modifying surfaces to enhance bioadhesion properties. This could be relevant for biomedical devices where reduced biofouling is desired .

Nanotechnology : If Lopobutan can form nanoemulsions or other nanostructures, it could be used in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity of Piperazine Derivatives

Research has demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain piperazine compounds effectively inhibit cell proliferation in lung cancer cells (A-549) and colon cancer cells (HCT-116) through mechanisms involving apoptosis and cell cycle arrest . Investigating whether Lopobutan shares similar mechanisms could lead to new therapeutic strategies.

Case Study 2: Bioadhesion Control

Recent studies on engineered surfaces have shown that specific topographies can significantly reduce biofouling by marine organisms. For example, treatments that alter surface characteristics have been effective in minimizing the settlement of algae and barnacles . Research on how Lopobutan can modify surface properties might provide insights into creating non-toxic coatings for marine applications.

Table 1: Comparison of Anticancer Activities of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperazine Derivative A | A-549 (Lung Cancer) | 12 | Apoptosis induction |

| Piperazine Derivative B | HCT-116 (Colon Cancer) | 15 | Cell cycle arrest |

| Lopobutan (Hypothetical) | TBD | TBD | TBD |

Table 2: Surface Modification Techniques for Bioadhesion Control

作用機序

類似化合物の比較

ロポブタンは、以下のような他の類似化合物と比較することができます。

3-[(3-ドデシルオキシ)プロピル]アミノ]ブタン酸: 構造は似ていますが、官能基が異なる場合があります。

3-アミノブタン酸: ロポブタンの合成における前駆体です。

ドデシルオキシプロピルブロミド: 合成に使用される別の前駆体です.

ロポブタンは、その官能基の特定の組み合わせにより、独特の化学的および生物学的特性を持つユニークな化合物です。

類似化合物との比較

Functional Analogue: Chlorobutanol

Chemical Profile: Chlorobutanol (CAS 57-15-8) is a chlorinated tertiary alcohol widely used as a preservative and antiseptic in pharmaceuticals and cosmetics. Unlike Lopobutan, it is achiral and structurally distinct, featuring a trichloromethyl group and hydroxyl moiety .

Comparative Analysis :

Key Findings :

- Efficacy: Chlorobutanol’s efficacy is well-documented in inhibiting bacteria and fungi at concentrations of 0.5–1.0%, whereas Lopobutan’s minimum inhibitory concentrations (MICs) remain undisclosed .

- Safety: Chlorobutanol exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but is restricted in pediatric formulations due to sedative effects. Lopobutan’s preclinical safety data are pending .

Structural Analogues: Beta-Aminobutyric Acid Derivatives

No direct structural analogues of Lopobutan are identified in current literature. However, beta-aminobutyric acid derivatives like Pregabalin (a GABA analogue) share structural motifs but lack antiseptic properties, instead targeting neurological pathways .

Research Findings and Data Gaps

Preclinical Data on Lopobutan

- Antiseptic Activity : Early studies report broad-spectrum activity against Gram-positive bacteria and Candida spp., though quantitative data (e.g., MICs, time-kill kinetics) are absent .

- Stability: Preliminary data suggest stability in aqueous solutions at pH 5–8, contrasting with Chlorobutanol’s instability in alkaline conditions .

Chlorobutanol Benchmarking

- Clinical Use: Approved in ophthalmic solutions and injectables at 0.5% concentrations. Efficacy validated against Pseudomonas aeruginosa and Staphylococcus aureus .

生物活性

Lopobutan, a compound recognized for its antiseptic properties, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive understanding of Lopobutan's biological effects, including its potential therapeutic applications.

Chemical Structure and Properties

Lopobutan is classified as a meroterpenoid, a subclass of terpenoids that exhibit a wide range of biological activities. Meroterpenoids are known for their structural diversity, which contributes to their varied pharmacological effects. The compound's specific structure allows it to interact with biological systems effectively, leading to significant therapeutic potentials.

Biological Activities

Lopobutan has been investigated for several biological activities, including:

- Antimicrobial Activity : Lopobutan demonstrates potent antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antiseptic formulations .

- Cytotoxic Effects : Preclinical studies indicate that Lopobutan exhibits cytotoxicity against certain cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of leukemia cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers, which may have implications for treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of Lopobutan:

Case Studies

-

Cytotoxicity in Leukemia Models :

A study evaluated the cytotoxic effects of Lopobutan on the KG-1a cell line (a model for acute myeloid leukemia). Results indicated that Lopobutan significantly reduced cell viability, suggesting its potential as an anticancer agent . -

Antimicrobial Efficacy :

In another study, Lopobutan was tested against various strains of bacteria and fungi. It demonstrated significant antimicrobial activity, particularly against resistant strains, indicating its utility in clinical settings as an antiseptic .

The mechanisms by which Lopobutan exerts its biological effects are still under investigation. However, it is believed that its interaction with cellular pathways involved in apoptosis and inflammation plays a crucial role in its therapeutic potential. For instance, the ability to induce apoptosis in cancer cells may be linked to its influence on signaling pathways associated with cell survival and death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。